molecular formula C20H20N6O B12173589 2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide

Cat. No.: B12173589
M. Wt: 360.4 g/mol
InChI Key: RJDRIQFDEQNLJC-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is a complex organic compound that features a tetrazole ring, an indole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: Its electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
  • 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate

Uniqueness

2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is unique due to its combination of a tetrazole ring, an indole moiety, and a benzamide group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(1-propan-2-ylindol-4-yl)benzamide

InChI

InChI=1S/C20H20N6O/c1-13(2)25-12-11-15-17(8-6-10-18(15)25)21-20(27)16-7-4-5-9-19(16)26-14(3)22-23-24-26/h4-13H,1-3H3,(H,21,27)

InChI Key

RJDRIQFDEQNLJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C

Origin of Product

United States

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